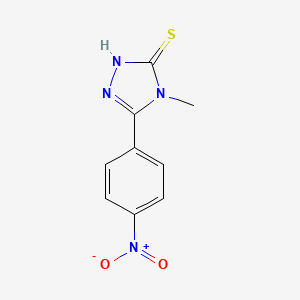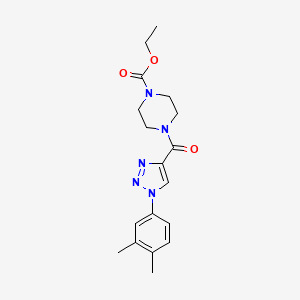
1,4-二苄基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzylpiperidine: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperidine ring. This compound has a molecular formula of C19H23N and a molar mass of 265.39 g/mol . It is often used as an intermediate in organic synthesis and has various applications in scientific research.
科学研究应用
1,4-Dibenzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
作用机制
Target of Action
1,4-Dibenzylpiperazine (DBZP) is a derivative of the piperazine family . The primary target of DBZP is the Sigma opioid receptor . This receptor is a part of the opioid system in the body, which plays a crucial role in pain regulation, reward, and addictive behaviors.
Mode of Action
DBZP acts as a modulator at the Sigma opioid receptor . It influences the receptor’s activity, leading to changes in the cell’s response to stimuli. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that piperazine derivatives like dbzp can have impacts on various biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
It’s known that other piperazine derivatives are metabolized in the liver and excreted via the kidneys . The bioavailability of DBZP is currently unknown .
Result of Action
It’s known that other piperazine derivatives can have stimulant and euphoriant effects, similar to amphetamines . Adverse effects, including acute psychosis, renal toxicity, and seizures, have been reported for some piperazine derivatives .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperidine can be synthesized through several methods. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,4-dibenzylpiperidine often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1,4-Dibenzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidines depending on the substituent used.
相似化合物的比较
1-Benzylpiperidine: Similar structure but with only one benzyl group.
1,4-Dibenzylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Benzylpiperazine: A piperazine derivative with stimulant properties.
Uniqueness: 1,4-Dibenzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups make it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research .
属性
IUPAC Name |
1,4-dibenzylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWVZJEOYCMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


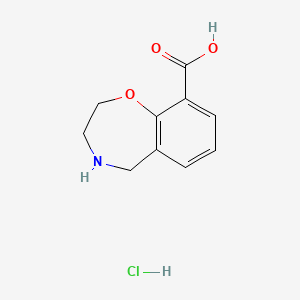
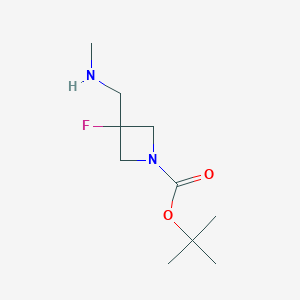
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)
![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)
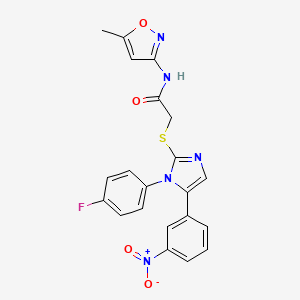
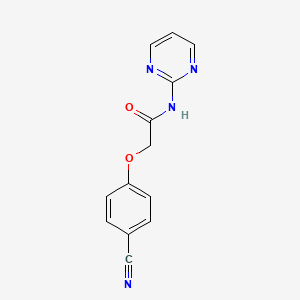
![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)

